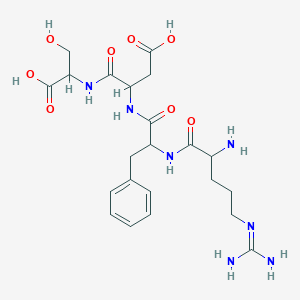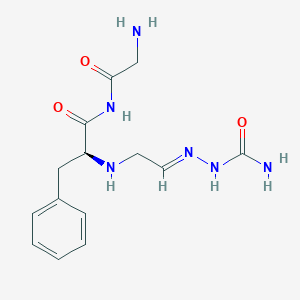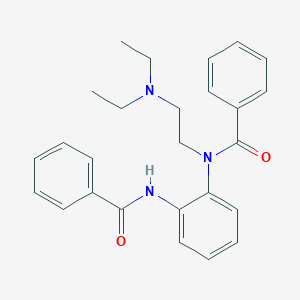
BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N'-o-PHENYLENEBIS-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(2-(diethylamino)ethyl)-N,N'-o-phenylenebis- is a chemical compound that has been widely used in scientific research. It is a derivative of benzamide and has been found to possess a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Benzamide, N-(2-(diethylamino)ethyl)-N,N'-o-phenylenebis- is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways involved in cell growth, survival, and inflammation. It has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in the induction of apoptosis.
Effets Biochimiques Et Physiologiques
Benzamide, N-(2-(diethylamino)ethyl)-N,N'-o-phenylenebis- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have neuroprotective effects. The compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide, N-(2-(diethylamino)ethyl)-N,N'-o-phenylenebis- has several advantages for lab experiments. It is readily available, easy to synthesize, and has been extensively studied. The compound has also been found to have low toxicity and can be used at relatively high concentrations. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret results obtained from experiments.
Orientations Futures
There are several future directions for the research on Benzamide, N-(2-(diethylamino)ethyl)-N,N'-o-phenylenebis-. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to better understand its effects and potential therapeutic applications. Another direction is to explore its use in combination with other drugs to enhance its efficacy. Additionally, the compound can be modified to improve its pharmacokinetic properties and reduce its toxicity.
In conclusion, Benzamide, N-(2-(diethylamino)ethyl)-N,N'-o-phenylenebis- is a compound that has been extensively studied in scientific research. It has potential applications in the treatment of cancer, neurodegenerative diseases, and inflammation. The compound has several advantages for lab experiments, including its availability, ease of synthesis, and low toxicity. However, its mechanism of action is not fully understood, which makes it difficult to interpret results obtained from experiments. Future research should focus on further investigating its mechanism of action, identifying its molecular targets, and exploring its use in combination with other drugs.
Méthodes De Synthèse
Benzamide, N-(2-(diethylamino)ethyl)-N,N'-o-phenylenebis- can be synthesized using a multistep process. The first step involves the reaction of o-phenylenediamine with diethylamine to form N,N'-diethyl-o-phenylenediamine. This intermediate is then reacted with benzoyl chloride to form Benzamide, N-(2-(diethylamino)ethyl)-N,N'-o-phenylenebis-. The final product can be purified using recrystallization.
Applications De Recherche Scientifique
Benzamide, N-(2-(diethylamino)ethyl)-N,N'-o-phenylenebis- has been extensively used in scientific research. It has been found to have potential applications in the treatment of cancer, neurodegenerative diseases, and inflammation. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
100243-31-0 |
|---|---|
Nom du produit |
BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N'-o-PHENYLENEBIS- |
Formule moléculaire |
C26H29N3O2 |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
N-[2-[benzoyl-[2-(diethylamino)ethyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C26H29N3O2/c1-3-28(4-2)19-20-29(26(31)22-15-9-6-10-16-22)24-18-12-11-17-23(24)27-25(30)21-13-7-5-8-14-21/h5-18H,3-4,19-20H2,1-2H3,(H,27,30) |
Clé InChI |
MXVKQSHBOBEWPQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=CC=CC=C1NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CCN(CC)CCN(C1=CC=CC=C1NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Autres numéros CAS |
100243-31-0 |
Synonymes |
N-[2-(Diethylamino)ethyl][N,N'-(o-phenylene)bisbenzamide] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



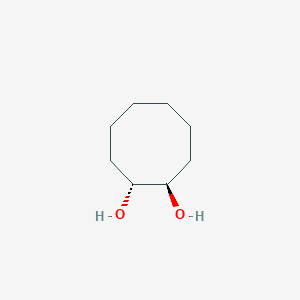
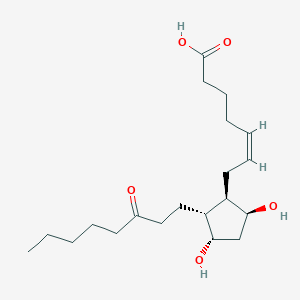
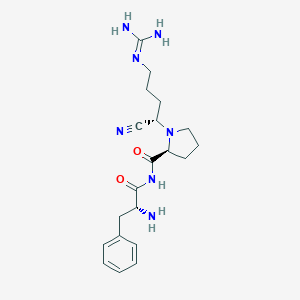
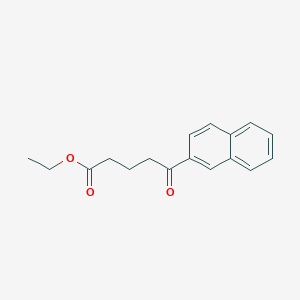
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
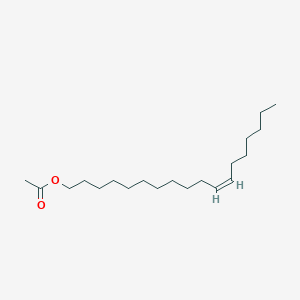


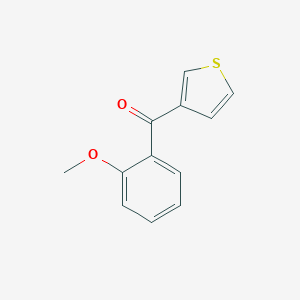
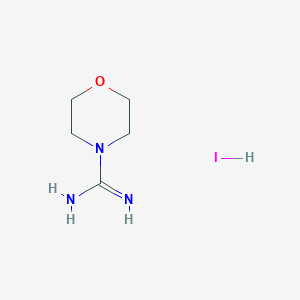
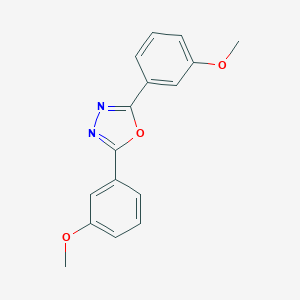
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI)](/img/structure/B12072.png)
